![molecular formula C5H13N3O B1215390 Methylnitrosamino-N,N-dimethylethylamine CAS No. 23834-30-2](/img/structure/B1215390.png)
Methylnitrosamino-N,N-dimethylethylamine
Overview
Description
Methylnitrosamino-N,N-dimethylethylamine is a nitroamine compound that has carcinogenic effects . It is used in scientific research to study carcinogenesis and explore neurotoxicity mechanisms.
Molecular Structure Analysis
The molecular formula of Methylnitrosamino-N,N-dimethylethylamine is C5H13N3O . The molecular weight is 131.18 .
Physical And Chemical Properties Analysis
The predicted boiling point of Methylnitrosamino-N,N-dimethylethylamine is 213.7±23.0 °C . The predicted density is 0.98±0.1 g/cm3 . The predicted pKa is 8.53±0.28 .
Scientific Research Applications
Analytical Method Development and Validation
Methylnitrosamino-N,N-dimethylethylamine can be used for the analytical method development and method validation (AMV). It is particularly useful in Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Nitrosamines .
Carcinogenesis Studies
This compound is often used in studies related to carcinogenesis. Its properties make it a valuable tool for researchers studying the mechanisms of cancer development and progression.
Neurotoxicity Research
Methylnitrosamino-N,N-dimethylethylamine is also used in neurotoxicity research. It helps in exploring the mechanisms of neurotoxicity and understanding how certain substances affect the nervous system.
Metabolic Profiling
This compound is used in metabolic profiling studies. For instance, it has been used to investigate the distribution and metabolic characteristics of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in the central nervous system .
Pharmacokinetic Studies
Methylnitrosamino-N,N-dimethylethylamine is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. It has been used to study the metabolic activity of NNK in the brain and blood .
Oxidative Stress Research
This compound is used in studies related to oxidative stress. It helps researchers understand how oxidative stress affects various biological systems and contributes to disease processes .
Safety and Hazards
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-methylnitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-7(2)4-5-8(3)6-9/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAHFRFQQRIZTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021469 | |
Record name | Methylnitrosamino-N,N-dimethylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23834-30-2 | |
Record name | N1,N1,N2-Trimethyl-N2-nitroso-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23834-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylnitrosamino-N,N-dimethylethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023834302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylnitrosamino-N,N-dimethylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dimethyl({2-[methyl(nitroso)amino]ethyl})amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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